molecular formula C9H11NO4 B1600232 2-amino-3-(2,3-dihydroxyphenyl)propanoic Acid CAS No. 579-27-1

2-amino-3-(2,3-dihydroxyphenyl)propanoic Acid

Cat. No. B1600232
CAS RN: 579-27-1
M. Wt: 197.19 g/mol
InChI Key: NATUQRGCLABGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid, also known as 2,3-dihydroxyphenylalanine, is a compound with the molecular weight of 197.19 . It has the IUPAC name of 2,3-dihydroxyphenylalanine .


Molecular Structure Analysis

The molecular structure of 2-amino-3-(2,3-dihydroxyphenyl)propanoic acid can be represented by the SMILES notation C1=CC(=C(C(=C1)O)O)CC(C(=O)O)N . The InChI code for the compound is 1S/C9H11NO4/c10-6(9(13)14)4-5-2-1-3-7(11)8(5)12/h1-3,6,11-12H,4,10H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.19 . It has a melting point of 285 degrees Celsius . The compound is soluble in water, with a solubility of 5000 mg/L . The pKa dissociation constant is 2.32 . The atmospheric OH rate constant is 9.66E-11 cm3/molecule-sec . The Henry’s Law constant is 1.30E-18 atm-m3/mole . The vapor pressure is 1.24E-10 mm Hg . The log P (octanol-water) is -2.39E+00 .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves and eye/face protection . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

2-amino-3-(2,3-dihydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)4-5-2-1-3-7(11)8(5)12/h1-3,6,11-12H,4,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATUQRGCLABGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462629
Record name 2-amino-3-(2,3-dihydroxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(2,3-dihydroxyphenyl)propanoic Acid

CAS RN

28095-48-9, 579-27-1
Record name 2,3-Dihydroxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28095-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-3-(2,3-dihydroxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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